molecular formula C9H11BrN2OS B2948273 5-Bromo-2-(thian-4-yloxy)pyrimidine CAS No. 2200574-40-7

5-Bromo-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2948273
CAS No.: 2200574-40-7
M. Wt: 275.16
InChI Key: DNDNPMNAKLONGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(thian-4-yloxy)pyrimidine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thian-4-yloxy)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method is efficient and provides high yields of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the bromination process and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thian-4-yloxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidine derivatives.

    Cross-Coupling Reactions: Products include various arylated pyrimidine compounds.

Scientific Research Applications

5-Bromo-2-(thian-4-yloxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the sulfur atom in the thian-4-yloxy group can engage in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(thian-4-yloxy)pyrimidine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated pyrimidine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDNPMNAKLONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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